molecular formula C23H21N5O2 B2928844 N-(4-methoxy-2-methylphenyl)-1-(2-methylphenyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxamide CAS No. 1396636-99-9

N-(4-methoxy-2-methylphenyl)-1-(2-methylphenyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2928844
CAS RN: 1396636-99-9
M. Wt: 399.454
InChI Key: UOFGVEPGPQQMMB-UHFFFAOYSA-N
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Description

This compound is a derivative of 1,2,3-triazole, a class of heterocyclic compounds. The 1,2,3-triazole ring is a versatile scaffold that is present in many pharmacologically active compounds and is useful in various chemical reactions .


Molecular Structure Analysis

The compound contains a 1,2,3-triazole ring, which is a five-membered ring containing two nitrogen atoms and three carbon atoms. It also has various functional groups attached to it, including a pyridin-4-yl group, a carboxamide group, and methoxyphenyl groups .


Chemical Reactions Analysis

1,2,3-Triazoles are known to participate in various chemical reactions. They can act as ligands in transition metal catalysis, undergo N-arylation, and participate in various cycloaddition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For instance, the presence of the polar carboxamide group and the aromatic rings in this compound could influence its solubility, boiling point, melting point, etc .

Scientific Research Applications

Synthesis and Chemical Properties

Research on similar triazole and pyrazole derivatives illustrates the diverse synthetic routes and chemical transformations these compounds can undergo. For example, studies have detailed the synthesis of various 5-substituted 2-methyl-2H-v-triazolo[4,5-d]pyrimidin-7(6H)-ones, showcasing the chemical versatility of triazole derivatives. These processes involve complex reactions such as the fusion with thiourea, methylation, oxidation, and alkaline hydrolysis, indicating the potential of such compounds for generating a wide array of chemical derivatives with tailored properties (Albert & Taguchi, 1972).

Biological Activities

Some derivatives of pyrazole and triazole have been explored for their cytotoxic activities against various cancer cell lines, suggesting their potential utility in cancer research and therapy. For instance, novel 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, highlighting the role these compounds can play in the development of new anticancer agents (Hassan, Hafez, & Osman, 2014).

Potential as Pharmaceutical Agents

The exploration of triazole and related heterocyclic compounds has also extended to their potential as pharmaceutical agents beyond cancer therapy. This includes their role as inhibitors for specific biological targets, demonstrating the broader therapeutic potential of these compounds. For example, pyrazolo[4,3-c]pyridine derivatives have been synthesized and evaluated as inhibitors for the Mycobacterium tuberculosis pantothenate synthetase, an essential enzyme for the bacteria, showcasing the possibility of utilizing such compounds in the treatment of tuberculosis (Amaroju et al., 2017).

Future Directions

The 1,2,3-triazole scaffold is a topic of ongoing research in medicinal chemistry due to its versatility and the biological activity of many of its derivatives . Future research could explore the biological activity of this specific compound and its potential uses.

properties

IUPAC Name

N-(4-methoxy-2-methylphenyl)-1-(2-methylphenyl)-5-pyridin-4-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O2/c1-15-6-4-5-7-20(15)28-22(17-10-12-24-13-11-17)21(26-27-28)23(29)25-19-9-8-18(30-3)14-16(19)2/h4-14H,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOFGVEPGPQQMMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C(N=N2)C(=O)NC3=C(C=C(C=C3)OC)C)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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